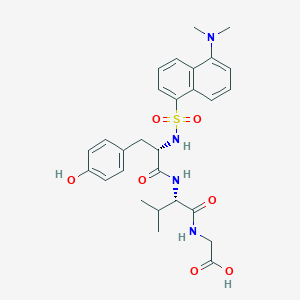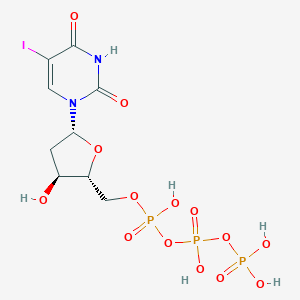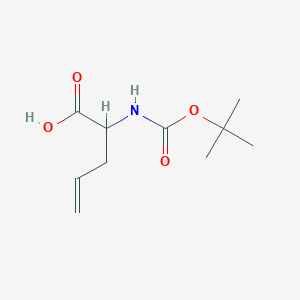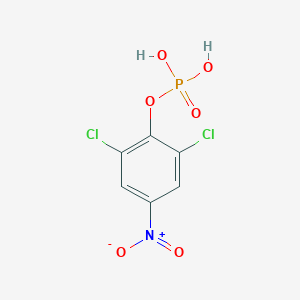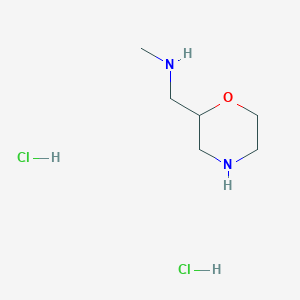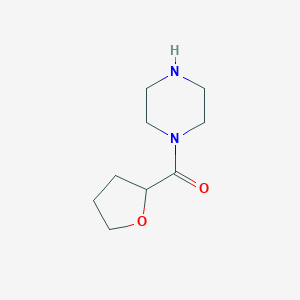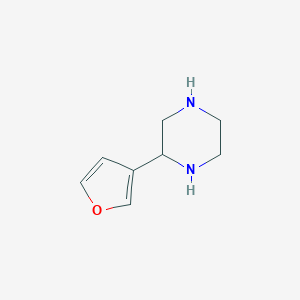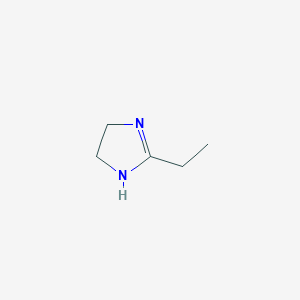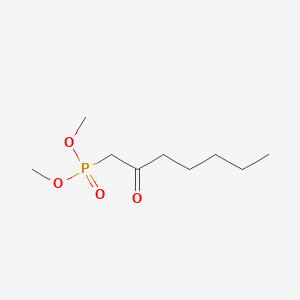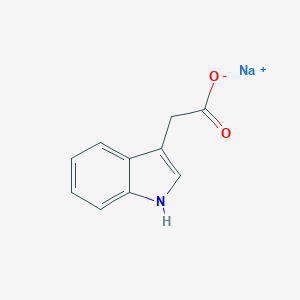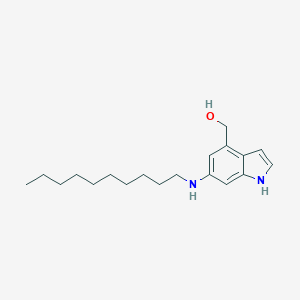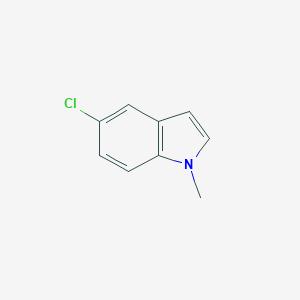![molecular formula C23H21NO2 B048579 Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl- CAS No. 113385-73-2](/img/structure/B48579.png)
Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as dibenzylideneacetone (DBA) and is widely used in the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
DBA has been widely used in various scientific research applications. It is commonly used as a ligand in coordination chemistry and as a chelating agent. DBA has also been used in the synthesis of organic compounds such as chalcones, flavones, and isoflavones. Additionally, DBA has been used in the synthesis of metal complexes that have potential applications in medicinal chemistry.
Wirkmechanismus
DBA acts as a chelating agent and forms coordination complexes with metal ions. The metal complexes formed by DBA have unique properties that make them useful in various applications. The mechanism of action of DBA is based on the ability of the molecule to form a stable complex with a metal ion.
Biochemische Und Physiologische Effekte
DBA has been shown to have potential antioxidant and anti-inflammatory properties. It has also been shown to have potential anticancer properties. Additionally, DBA has been shown to have potential neuroprotective properties. However, further research is needed to fully understand the biochemical and physiological effects of DBA.
Vorteile Und Einschränkungen Für Laborexperimente
DBA has several advantages in lab experiments. It is a stable and easily synthesizable compound that can be used in the synthesis of various organic compounds. Additionally, DBA can form stable coordination complexes with metal ions, making it useful in the field of coordination chemistry. However, DBA has some limitations in lab experiments. It is insoluble in water, making it difficult to work with in aqueous solutions. Additionally, the synthesis of DBA requires the use of toxic solvents, which can be hazardous to the environment and human health.
Zukünftige Richtungen
There are several future directions for research on DBA. One potential direction is the synthesis of new metal complexes using DBA as a ligand. These metal complexes could have potential applications in medicinal chemistry. Additionally, further research is needed to fully understand the biochemical and physiological effects of DBA. Finally, the development of new synthesis methods for DBA could lead to the production of more environmentally friendly and sustainable compounds.
Conclusion:
In conclusion, DBA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is commonly used in the synthesis of organic compounds and as a ligand in coordination chemistry. DBA has potential antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. While it has several advantages in lab experiments, it also has some limitations. Future research on DBA could lead to the development of new metal complexes with potential applications in medicinal chemistry and the production of more environmentally friendly and sustainable compounds.
Synthesemethoden
DBA can be synthesized by the condensation reaction of benzaldehyde and acetone in the presence of a base. The reaction takes place in ethanol as a solvent and is catalyzed by an acid or base. The product obtained is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Eigenschaften
CAS-Nummer |
113385-73-2 |
|---|---|
Produktname |
Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl- |
Molekularformel |
C23H21NO2 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-(4-methyl-N-phenacylanilino)-1-phenylethanone |
InChI |
InChI=1S/C23H21NO2/c1-18-12-14-21(15-13-18)24(16-22(25)19-8-4-2-5-9-19)17-23(26)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChI-Schlüssel |
LJZFSRYVWJEHPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Synonyme |
2,2'-(P-TOLYLAZANEDIYL)BIS(1-PHENYLETHANONE) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
